REACTION_SMILES
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[C:1]([CH3:2])(=[O:3])[O:4][C:5]12[CH:6]([CH2:25][O:26][C:27]([NH2:28])=[O:29])[c:7]3[c:8]([OH:24])[cH:9][c:10]([CH:22]=[O:23])[cH:11][c:12]3[N:13]([CH2:14][CH:15]3[N:16]([C:18]([CH3:19])=[O:20])[CH:17]13)[O:21]2.[C:30](=[O:31])([O-:32])[O-:33].[CH3:36][C:37](=[O:38])[CH3:39].[CH3:40][I:41].[K+:34].[K+:35]>>[C:1]([CH3:2])(=[O:3])[O:4][C:5]12[CH:6]([CH2:25][O:26][C:27]([NH2:28])=[O:29])[c:7]3[c:8]([O:24][CH3:30])[cH:9][c:10]([CH:22]=[O:23])[cH:11][c:12]3[N:13]([CH2:14][CH:15]3[N:16]([C:18]([CH3:19])=[O:20])[CH:17]13)[O:21]2
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Name
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CC(=O)OC12ON(CC3C1N3C(C)=O)c1cc(C=O)cc(O)c1C2COC(N)=O
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)OC12ON(CC3C1N3C(C)=O)c1cc(C=O)cc(O)c1C2COC(N)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CI
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Type
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product
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Smiles
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COc1cc(C=O)cc2c1C(COC(N)=O)C1(OC(C)=O)ON2CC2C1N2C(C)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |